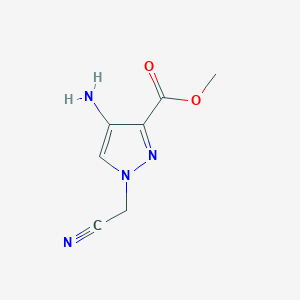

Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC17640255

Molecular Formula: C7H8N4O2

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N4O2 |

|---|---|

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | methyl 4-amino-1-(cyanomethyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H8N4O2/c1-13-7(12)6-5(9)4-11(10-6)3-2-8/h4H,3,9H2,1H3 |

| Standard InChI Key | SZTRBHODODNTQG-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NN(C=C1N)CC#N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The pyrazole ring in methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate serves as the structural backbone, with substitutions at the 1-, 3-, and 4-positions dictating its physicochemical properties. The cyanomethyl group at position 1 introduces electron-withdrawing characteristics, enhancing the compound’s susceptibility to nucleophilic substitution reactions. The methyl ester at position 3 provides a handle for hydrolysis or transesterification, while the amino group at position 4 enables participation in hydrogen bonding and serves as a site for further derivatization .

Comparative analysis with related pyrazole derivatives reveals distinct advantages. For instance, replacing the cyanomethyl group with a methyl or ethoxymethyl moiety (as seen in analogs like methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate) reduces electrophilicity, thereby altering reaction kinetics and biological activity. The cyanomethyl substitution uniquely balances reactivity and stability, making it a preferred choice for targeted drug design.

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate typically involves sequential reactions to introduce substituents regioselectively. A representative pathway includes:

-

Cyclocondensation: Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-keto esters.

-

Functionalization: Introduction of the cyanomethyl group through nucleophilic alkylation using chloroacetonitrile under basic conditions.

-

Esterification: Methylation of the carboxylic acid intermediate using dimethyl carbonate or methyl iodide .

Recent advancements have leveraged microwave-assisted synthesis to reduce reaction times and improve yields. For example, coupling 5-cyclopropyl-1H-pyrazole-3-amine with pyrimidine derivatives under microwave irradiation achieved 35–89% yields for key intermediates .

Table 1: Synthetic Routes and Yields for Pyrazole Derivatives

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Hydrazine, β-keto ester | 60–75 | |

| Cyanomethylation | Chloroacetonitrile, K2CO3 | 45–65 | |

| Esterification | Dimethyl carbonate, H2SO4 | 70–85 |

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

The amino group at position 4 undergoes oxidation to form nitro derivatives when treated with potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). Conversely, reduction of the methyl ester with lithium aluminum hydride (LiAlH4) yields the corresponding alcohol, facilitating prodrug development . The cyanomethyl group participates in nucleophilic substitutions with amines or thiols, enabling the synthesis of thioether or secondary amine derivatives .

Ring Functionalization

The pyrazole core can be further modified through electrophilic aromatic substitution. For instance, bromination at position 5 introduces a halogen atom, enhancing interactions with hydrophobic binding pockets in kinase targets . Such modifications have been critical in optimizing inhibitors for CDK16, where bulkier substituents improve selectivity over related kinases like CDK2 .

Biomedical Applications

Kinase Inhibition and Anticancer Activity

Methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate derivatives exhibit potent inhibition of PCTAIRE-family kinases, particularly CDK16. Compound 43d, featuring a tert-butyl ester, demonstrated an EC50 of 33 nM against CDK16 and induced G2/M phase cell cycle arrest in cancer cells . Structural studies reveal that the cyanomethyl group enhances binding to the kinase’s front pocket, while the methyl ester improves membrane permeability .

Antiviral Activity Against HIV-1

Derivatives of this compound have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). In a screen of pyrazole-based libraries, methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate exhibited dose-dependent inhibition of HIV-1 replication (IC50 = 1.2 µM) without cytotoxicity . Its mechanism of action diverges from existing antiretroviral classes, offering a strategy to circumvent viral resistance .

Table 2: Biological Activities of Selected Derivatives

| Compound | Target | Activity (EC50/IC50) | Selectivity Index | Reference |

|---|---|---|---|---|

| 43d | CDK16 | 33 nM | >100 vs. CDK2 | |

| HIV Inhibitor | HIV-1 | 1.2 µM | >50 |

Structure-Activity Relationship (SAR) Studies

Substituent Effects on Kinase Inhibition

Systematic modification of the cyanomethyl and ester groups revealed critical SAR trends:

-

Cyanomethyl Replacement: Substitution with bulkier groups (e.g., tert-butyl) improved CDK16 affinity but reduced solubility.

-

Amino Group Derivatization: Acylation of the amino group with benzoyl or acetyl moieties abolished activity, highlighting its role in hydrogen bonding .

Optimization for Antiviral Potency

In HIV inhibitors, the 2-benzyloxyphenyl substituent at position 1 enhanced binding to viral reverse transcriptase. Removing the benzyloxy group reduced potency by 10-fold, underscoring the importance of aromatic interactions .

Pharmacokinetic and ADME Properties

Derivatives of methyl 4-amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylate exhibit favorable pharmacokinetic profiles. The lead HIV inhibitor demonstrated:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume